N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-targeted kinase inhibitor that targets several protein kinases, including RAF kinases, VEGFR-2, PDGFR, and c-KIT. The drug has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Scientific Research Applications
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The drug has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, systemic sclerosis, and Alzheimer's disease. In addition, sorafenib has been used in preclinical studies to investigate its potential as a radiosensitizer.
Mechanism of Action
The mechanism of action of sorafenib involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, PDGFR, and c-KIT. The drug binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. By inhibiting these kinases, sorafenib can inhibit tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Sorafenib can also inhibit angiogenesis by blocking the VEGF signaling pathway. In addition, sorafenib has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for use in lab experiments. The drug has a well-established mechanism of action and has been extensively studied in preclinical and clinical settings. Sorafenib is also commercially available, making it easily accessible for researchers. However, there are some limitations to using sorafenib in lab experiments. The drug can have off-target effects, and its potency can vary depending on the cell line and experimental conditions.
Future Directions
For research on sorafenib include the development of new analogs, investigation of its potential as a radiosensitizer and in combination with immunotherapy, and the identification of biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of sorafenib involves the condensation of 3,5-dichloroaniline with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrophenylamine. This intermediate is then reduced to 4-chloro-3-aminophenylamine, which is subsequently coupled with N-(1-cyano-1,2-dimethylpropyl)-2-aminopropionamide to form sorafenib. The final product is obtained after purification by crystallization.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichloro-4-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-9(2)15(3,8-18)20-13(21)7-19-10-5-11(16)14(22-4)12(17)6-10/h5-6,9,19H,7H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPNIUCKIRUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C(=C1)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.